2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a bromine atom, a chlorobenzyl group, and a furan-2-ylmethyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzamide core.
Chlorobenzylation: Attachment of the 2-chlorobenzyl group.
Furan-2-ylmethylation: Incorporation of the furan-2-ylmethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential pharmacological agent for treating diseases.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)aniline
Uniqueness
The uniqueness of 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H15BrClNO2 |
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Molecular Weight |
404.7 g/mol |
IUPAC Name |
2-bromo-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15BrClNO2/c20-17-9-3-2-8-16(17)19(23)22(13-15-7-5-11-24-15)12-14-6-1-4-10-18(14)21/h1-11H,12-13H2 |
InChI Key |
SECCSAOMFLYHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br)Cl |
Origin of Product |
United States |
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